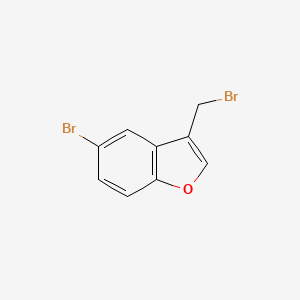

5-Bromo-3-(bromomethyl)benzofuran

Description

BenchChem offers high-quality 5-Bromo-3-(bromomethyl)benzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-(bromomethyl)benzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-(bromomethyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEKQLZLNIZZAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CO2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility & Stability Profile of 5-Bromo-3-(bromomethyl)benzofuran

This technical guide details the solubility profile, stability considerations, and handling protocols for 5-Bromo-3-(bromomethyl)benzofuran (CAS: 137242-43-4).

Executive Summary

5-Bromo-3-(bromomethyl)benzofuran is a halogenated bicyclic intermediate widely utilized in medicinal chemistry as a scaffold for synthesizing bioactive benzofuran derivatives.[1] Its utility stems from the C3-bromomethyl moiety, a highly reactive electrophile susceptible to nucleophilic substitution.

While this reactivity makes it a powerful synthetic tool, it introduces significant solubility-stability trade-offs . The compound is lipophilic and dissolves readily in non-polar and polar aprotic solvents but exhibits solvolytic instability in protic solvents (alcohols, water). This guide provides evidence-based solvent recommendations to maximize yield and prevent degradation during processing.

Physicochemical Profile

| Property | Data | Relevance to Solubility |

| CAS Number | 137242-43-4 | Unique Identifier |

| Molecular Formula | Lipophilic core | |

| Molecular Weight | 289.95 g/mol | Moderate MW suggests good organic solubility |

| LogP (Predicted) | ~3.5 – 4.2 | Highly lipophilic; practically insoluble in water |

| Reactive Moiety | C3-Bromomethyl ( | CRITICAL: Susceptible to |

| Physical State | Off-white to pale yellow solid | Requires dissolution for most reactions |

Solubility & Solvent Compatibility Guide

The following classifications are derived from the structural properties of the benzofuran core and the reactivity of the bromomethyl group.

Category A: Recommended Solvents (High Solubility & Stability)

Use these for synthesis, extraction, and standard handling.

| Solvent | Solubility | Stability | Operational Notes |

| Dichloromethane (DCM) | High | High | Excellent for dissolution and extraction. Volatile, easy to remove. |

| Chloroform | High | High | Similar to DCM; often used for NMR ( |

| Tetrahydrofuran (THF) | High | High | Must be anhydrous . Peroxides in aged THF can accelerate degradation. |

| Ethyl Acetate | Good | High | Good general-purpose solvent; useful for TLC and workup. |

| Toluene | Moderate | High | Good for reactions requiring elevated temperatures (reflux). |

Category B: Conditional Solvents (Use with Precautions)

Use these only under specific experimental conditions.

| Solvent | Solubility | Stability | Operational Notes |

| Acetone | High | Moderate | Good solubility, but nucleophilic enolization can occur under basic conditions. |

| Acetonitrile (ACN) | Good | Moderate | Common reaction solvent. Ensure it is anhydrous to prevent hydrolysis. |

| Dimethylformamide (DMF) | High | Moderate | Excellent solubilizer, but difficult to remove. Can accelerate nucleophilic side reactions.[2] |

Category C: Restricted Solvents (High Risk of Degradation)

Avoid for storage or prolonged exposure.

| Solvent | Solubility | Stability | Operational Notes |

| Methanol / Ethanol | Moderate | Low | RISK: Solvolysis (ether formation) occurs, especially with heat. |

| Water | Nil | Low | Insoluble. Promotes hydrolysis to the alcohol derivative. |

| DMSO | High | Low | RISK: Can act as an oxidant or nucleophile (Swern-type reactivity) with alkyl halides. |

Mechanistic Insight: The Solvolysis Risk

The C3-bromomethyl group functions as a benzylic-like halide . The adjacent benzofuran ring can stabilize a carbocation intermediate, making the compound susceptible to

-

Reaction:

-

Consequence: Recrystallizing this compound from hot ethanol (a common technique for stable benzofurans) can lead to significant impurity formation (ethyl ether derivative).

Visualization: Degradation Pathway

The following diagram illustrates the degradation risk in alcoholic solvents.

Figure 1: Solvolysis pathway showing the transformation of the bromomethyl group into an ether in alcoholic solvents.

Operational Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask)

Use this protocol to determine exact solubility limits for specific applications.

-

Preparation: Weigh 50 mg of 5-Bromo-3-(bromomethyl)benzofuran into a 4 mL glass vial.

-

Solvent Addition: Add 250 µL of the target solvent (e.g., DCM, Toluene).

-

Equilibration: Cap tightly and agitate (vortex or shaker) for 15 minutes at ambient temperature (

). -

Observation:

-

Clear Solution: Solubility > 200 mg/mL.

-

Solid Remains: Add solvent in 250 µL increments, vortexing between additions, until clear.

-

-

Calculation:

Protocol B: Stability Assessment (HPLC)

Mandatory check before scaling up reactions in polar solvents.

-

Sample Prep: Dissolve 1 mg of compound in 1 mL of anhydrous Acetonitrile (Control).

-

Test Sample: Dissolve 1 mg of compound in 1 mL of the Test Solvent (e.g., Methanol).

-

Incubation: Let both samples stand for 1 hour at room temperature.

-

Analysis: Inject 5 µL of each into HPLC (C18 Column, ACN/Water gradient).

-

Criteria: If the Test Sample shows new peaks (shifted retention time) compared to the Control, solvolysis has occurred .

Decision Workflow: Solvent Selection

Use this logic tree to select the appropriate solvent for your specific workflow.

Figure 2: Decision tree for selecting solvents based on experimental intent.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217354, 5-Bromo-3-(bromomethyl)benzofuran. Retrieved from .

-

Sigma-Aldrich. Product Specification: 5-Bromo-3-(bromomethyl)benzofuran. Retrieved from .

-

Kirsch, G., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.[3] PMC - NIH. Retrieved from .

-

BenchChem. Recrystallization Protocols for Benzofuran Derivatives. Retrieved from .

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Solvolysis of Benzylic Halides). Springer.

Sources

Safety Data Sheet (SDS) for 5-Bromo-3-(bromomethyl)benzofuran

Chemical Identity & Strategic Context

This guide supersedes standard Safety Data Sheets (SDS) by providing context-aware handling protocols for 5-Bromo-3-(bromomethyl)benzofuran . While standard SDSs list hazards, this document explains the mechanistic basis of those hazards and provides validated workflows for research and scale-up.

Compound Data

| Parameter | Detail |

| Chemical Name | 5-Bromo-3-(bromomethyl)benzofuran |

| CAS Number | 137242-43-4 |

| Molecular Formula | |

| Molecular Weight | 289.95 g/mol |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

| Structural Class | Halogenated Benzofuran / Benzylic Bromide |

| Key Reactivity | Electrophilic Alkylating Agent ( |

Research Application

This compound is a high-value intermediate in the synthesis of multi-target kinase inhibitors and anti-arrhythmic agents (e.g., Amiodarone analogs). The bromomethyl moiety at position 3 serves as a "warhead" for coupling with amines or thiols, introducing the lipophilic benzofuran scaffold into pharmacophores.

Hazard Architecture: The "Why" Behind the Risk

To handle this compound safely, one must understand its reactivity profile.[1] The danger lies not just in its corrosivity, but in its specific ability to alkylate biological nucleophiles.

The Alkylation Mechanism (Toxicity Source)

The

-

Lachrymator Effect: The compound rapidly alkylates TRPA1 ion channels in corneal and respiratory nerves, causing immediate, debilitating pain and tearing (similar to tear gas).

-

Genotoxicity: As a benzylic halide, it can alkylate DNA bases (guanine

), posing a potential mutagenic risk if exposure is chronic.

Stability Profile

-

Hydrolysis: Reacts with atmospheric moisture to release Hydrogen Bromide (HBr) gas and the corresponding alcohol.

-

Photolysis: Light exposure weakens the

bond, generating free radicals and turning the solid brown/purple.

Visualization: Reactivity & Deactivation Pathways

The following diagram illustrates the dual pathways: the biological hazard (toxicity) and the chemical engineering solution (neutralization).

Figure 1: Mechanism of Action. Red path indicates biological hazard; Green path indicates the specific neutralization strategy using Thiosulfate.

Validated Handling Protocols

Engineering Controls

-

Primary Containment: All weighing and transfer must occur inside a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

-

Static Control: Use anti-static weighing boats. Benzylic halides can carry static charges; discharge yourself before touching the container.

Personal Protective Equipment (PPE) Matrix

| Zone | Protection Level | Rationale |

| Hands | Double Gloving | Outer: Nitrile (8 mil). Inner: Laminate (Silver Shield®). Benzylic bromides permeate standard nitrile in <15 mins. |

| Eyes | Goggles + Face Shield | Safety glasses are insufficient due to the lachrymatory vapor risk. |

| Respiratory | P100/OV Cartridge | Required if working outside a hood (e.g., spill cleanup). |

Storage Logic[3]

-

Temperature: Store at 2°C – 8°C .

-

Atmosphere: Store under Argon or Nitrogen. Oxygen promotes radical degradation.

-

Container: Amber glass with a Teflon-lined cap. Do not use metal spatulas (corrosion risk); use ceramic or Teflon-coated tools.

Emergency Response: The "Thiosulfate Protocol"

Standard spill kits (clay/sand) are insufficient because they do not chemically deactivate the alkylating agent. You must use a nucleophilic quench .

Deactivation Solution Preparation

Prepare a "Quench Solution" in advance for the lab:

-

10% w/v Sodium Thiosulfate (

) -

2% w/v Sodium Carbonate (

) (to neutralize HBr byproducts) -

Solvent: 50:50 Water/Ethanol (to ensure solubility of the organic bromide)

Spill Cleanup Workflow

Figure 2: Decision matrix for safely managing a spill of benzylic bromides.

First Aid (Chemical Logic)

-

Eye Contact: Flush with water for 15 minutes.[2][3][4][5][6] Do not use neutralizing eye drops; the damage is physical/chemical alkylation, not just pH. Transport to ER immediately.

-

Skin Contact: Wash with soap and water.[2][7][8] Do not use alcohol on the skin; alcohol enhances the transdermal absorption of benzylic halides, driving the toxin deeper into the tissue.

Waste Disposal & Deactivation

Never dispose of the active compound directly into solvent waste streams, as it may react with other waste components (e.g., amines) to form heat or pressure.

-

Step 1: Dissolve waste material in a minimal amount of Acetone or Ethanol.

-

Step 2: Slowly add the Thiosulfate Quench Solution (described in 5.1).

-

Step 3: Stir for 1 hour. The solution will turn cloudy as the Bunte salt forms.

-

Step 4: Check pH. Adjust to pH 7-9 with Sodium Carbonate.

-

Step 5: Dispose of as aqueous/organic chemical waste.

References

-

Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

- Pacheco, B. S., et al. (2018). Synthesis and biological evaluation of benzofuran derivatives. (Contextual reference for benzofuran reactivity).

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. synquestlabs.com [synquestlabs.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. msds.nipissingu.ca [msds.nipissingu.ca]

- 7. westliberty.edu [westliberty.edu]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Introduction: The Double-Edged Sword of Bromomethyl Benzofurans

An In-depth Technical Guide to the Toxicity Profile and Safe Handling of Bromomethyl Benzofurans

Benzofuran derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds.[1][2] Among these, bromomethyl benzofurans stand out as exceptionally useful synthetic intermediates. Their importance lies in the reactivity of the bromomethyl group, which allows for the strategic introduction of various functional groups and the construction of more complex molecular architectures.[3][4] This reactivity, however, is a double-edged sword. The very chemical properties that make bromomethyl benzofurans valuable in synthesis also render them hazardous. As potent alkylating agents, they pose significant toxicological risks that demand a thorough understanding and meticulous handling protocols.

This guide provides an in-depth analysis of the toxicity profile of bromomethyl benzofurans and establishes comprehensive procedures for their safe handling, decontamination, and disposal. It is intended for researchers, chemists, and drug development professionals who synthesize or utilize these reactive intermediates.

Section 1: Toxicological Profile and Mechanism of Action

The toxicological properties of bromomethyl benzofurans are intrinsically linked to their chemical structure. The presence of a bromine atom—a good leaving group—attached to a methyl group on the electron-rich benzofuran ring system makes these compounds potent electrophiles and alkylating agents.

Primary Mechanism of Toxicity: Electrophilic Reactivity

The primary mechanism of toxicity for bromomethyl benzofurans is their ability to alkylate biological macromolecules. The carbon atom of the bromomethyl group is highly electrophilic and susceptible to nucleophilic attack by cellular components such as DNA, RNA, and proteins. This covalent modification can disrupt normal cellular function, leading to cytotoxicity, mutagenicity, and potentially carcinogenicity.

The introduction of a bromine atom to a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxic potential.[5][6][7] This enhanced activity is attributed to the increased electrophilicity and reactivity of the molecule.

Cytotoxicity

Numerous studies have highlighted the pronounced cytotoxic activity of bromomethyl-substituted benzofurans. This effect is not limited to cancer cells; significant toxicity has also been observed in normal cell lines.[8][9][10] This broad-spectrum cytotoxicity underscores the non-specific reactivity of these compounds and necessitates handling them with high containment. For example, certain bromomethyl benzofuran derivatives have shown potent activity against leukemia, lung cancer, and liver carcinoma cell lines.[5][8][10][11] The mechanism of cell death induced by these compounds often involves the activation of apoptotic pathways, as evidenced by increased caspase 3/7 activity.[5][12]

Genotoxicity and Mutagenicity

As alkylating agents, bromomethyl benzofurans have a strong potential to be genotoxic. They can directly interact with the DNA double helix, forming covalent adducts with nucleophilic sites on DNA bases, particularly guanine.[13] This interaction can inhibit the digestion of DNA by restriction endonucleases and lead to mutations.[5]

Studies on related compounds, such as 7-bromomethylbenz[a]anthracene, have demonstrated significant mutagenicity, with a predominance of G→T base substitutions.[13] Although the parent compound, 2,3-benzofuran, has shown mixed results in genotoxicity assays, the addition of the reactive bromomethyl group is expected to confer significant DNA-damaging potential.[14] Some benzofuran derivatives have been shown to exert genotoxic effects at nanomolar concentrations in the MCF-7 breast cancer cell line.[15]

Carcinogenicity

While specific carcinogenicity studies on bromomethyl benzofurans are not widely available, the evidence strongly suggests they should be treated as potential carcinogens. This suspicion is based on two key factors:

-

Mechanism of Action: Their nature as DNA-alkylating agents is a well-established mechanism for the initiation of cancer.

-

Parent Compound Data: The parent compound, 2,3-benzofuran, has been shown to cause tumors in the kidneys of female rats and in the lungs, livers, and forestomachs of mice.[14]

Given that bromomethyl derivatives are significantly more reactive towards biological nucleophiles, it is logical to assume their carcinogenic potential is at least as great, if not greater, than the parent benzofuran. Therefore, they must be handled with stringent precautions appropriate for carcinogenic substances.[16][17]

Acute Toxicity and Irritation

Safety Data Sheets (SDS) for various brominated benzofuran compounds consistently highlight risks of acute toxicity and irritation.[18][19][20]

| Hazard Class | Description | GHS Classification |

| Acute Oral Toxicity | Harmful if swallowed. | Category 4 (H302) |

| Skin Corrosion/Irritation | Causes skin irritation. | Category 2 (H315) |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2A (H319) |

| Respiratory Irritation | May cause respiratory irritation. | STOT SE Category 3 (H335) |

This table summarizes common classifications found in safety data sheets for related compounds. Users must always consult the specific SDS for the compound in use.

Section 2: Comprehensive Safety and Handling Protocols

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and strict operational procedures, is mandatory when working with bromomethyl benzofurans.

Engineering Controls

-

Chemical Fume Hood: All manipulations of bromomethyl benzofurans, including weighing, transfers, reaction setup, and workup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[19]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[18][20]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[16][21]

Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. The following PPE is required at all times when handling bromomethyl benzofurans.[22][23][24][25]

| Body Part | Required Equipment | Specifications and Rationale |

| Hands | Double Gloving: Nitrile or Neoprene | Use two pairs of chemical-resistant gloves. The outer glove should be removed immediately after handling the compound. Inspect gloves for integrity before each use and dispose of them as hazardous waste after the task is complete.[18][19] |

| Eyes/Face | Safety Goggles and Face Shield | Safety goggles that provide a complete seal around the eyes are required to protect against splashes. A full-face shield must be worn over the goggles during procedures with a higher risk of splashing or vigorous reaction, such as transfers or quenching.[23][26] |

| Body | Chemical-Resistant Lab Coat | A lab coat made of a low-permeability material (e.g., Nomex or treated cotton) must be worn. It should be fully buttoned with the sleeves rolled down.[26] |

| Respiratory | Respirator (If required) | Under normal use within a fume hood, a respirator is not typically required. However, if there is a risk of aerosol generation or a failure of engineering controls, a respirator with an appropriate organic vapor cartridge may be necessary.[23] |

Storage and Handling

-

Storage: Store bromomethyl benzofurans in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[16][17][20] Store locked up and segregated from incompatible materials.[19][27]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and amines.[21][27]

-

Transport: When moving the compound within the lab, use a secondary container to mitigate the risk of spills.

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated protocols is critical for ensuring safety. The following procedures should be incorporated into laboratory-specific SOPs.

SOP-1: General Workflow for Safe Handling

This workflow outlines the critical steps for safely using a bromomethyl benzofuran in a typical laboratory reaction.

Caption: General workflow for handling bromomethyl benzofurans.

SOP-2: Decontamination and Quenching Protocol

Bromomethyl benzofurans must be chemically neutralized before disposal or cleaning of glassware. This is achieved by reacting them with a suitable nucleophile.

Reagents:

-

Quenching Solution: A 10% solution of isopropanol in 1M aqueous ammonia, or a similar nucleophilic amine solution. (Prepare fresh).

-

Decontamination Solvent: Acetone or ethanol.

Procedure for Glassware and Equipment:

-

After emptying the reaction vessel, rinse it immediately with a small amount of acetone or ethanol to dissolve any residue. Transfer this solvent rinse to the appropriate liquid hazardous waste container.

-

Add the quenching solution to the glassware, ensuring all potentially contaminated surfaces are wetted.

-

Allow the glassware to sit in the fume hood for at least one hour to ensure complete reaction.

-

Dispose of the quenching solution into the hazardous waste container.

-

The glassware can now be cleaned using standard laboratory procedures.

Procedure for Spills:

-

Evacuate: Alert personnel and ensure the spill is contained within the fume hood.

-

Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[12]

-

Neutralize: Carefully add the quenching solution to the absorbent material, sufficient to saturate it. Avoid splashing.

-

Wait: Allow the mixture to sit for at least one hour.

-

Collect: Using spark-proof tools, carefully collect the absorbed and neutralized material into a designated hazardous waste container.[20]

-

Decontaminate: Wipe the spill area with the quenching solution, followed by a clean water rinse.

-

Dispose: Dispose of all contaminated materials (absorbent, wipes, gloves) as hazardous waste.

Caption: Emergency spill decontamination workflow.

SOP-3: Waste Disposal

All waste generated from work with bromomethyl benzofurans is considered hazardous.

-

Solid Waste: Contaminated gloves, weigh boats, absorbent materials, and silica gel should be collected in a clearly labeled, sealed hazardous waste container.[18][27]

-

Liquid Waste: Reaction mixtures, solvent rinses, and used quenching solutions should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[17][28]

-

Sharps: Contaminated needles or scalpels must be disposed of in a designated sharps container.

SOP-4: Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[18][19][21]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[18][21][27]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[18][19][21]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[21][27]

Section 4: Synthesis and Reactivity Context

Understanding the synthesis of bromomethyl benzofurans provides context for their reactivity. A common method involves the bromination of a 3-methylbenzofuran derivative using N-bromosuccinimide (NBS) with a radical initiator like dibenzoyl peroxide.[3][11]

Caption: Typical synthesis using N-bromosuccinimide (NBS).

This reaction proceeds via a free-radical mechanism at the benzylic position, highlighting the lability of the C-H bonds at this site and foreshadowing the reactivity of the resulting C-Br bond. The product of this reaction is a potent electrophile, ready for subsequent nucleophilic substitution reactions, which is precisely why it is a valuable but hazardous intermediate in multi-step syntheses.[3][11]

References

-

Angene Chemical. (2025, April 5). Safety Data Sheet: Benzofuran, 7-bromo-5-methyl-. Angene Chemical. [Link]

-

Bigger, C. A., Blake, D. M., Dipple, A., & Yagi, H. (1995). Mutagenic specificities and adduct distributions for 7-bromomethylbenz[a]anthracenes. Carcinogenesis, 16(10), 2321-2326. [Link]

-

Jadhav, S. D., & Gaikwad, S. B. (2018). Study of Benzofuran Derivatives and their Biological Significance. International Journal for Scientific Research & Development, 6(2), 1635-1639. [Link]

-

Serry, A. M., Abdel-Aziz, S. A., & El-Sayed, M. A. A. (2015). Novel benzofuran derivatives: Synthesis and antitumor activity. Medicinal Chemistry Research, 24(1), 359-370. [Link]

-

Napiórkowska, M., Stączek, P., & Jóźwiak, K. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1502. [Link]

-

Al-Ostath, A., Al-Assar, Z., Al-Wahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Patel, H., Sharma, T., & Shaikh, S. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 183-188. [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA. [Link]

-

Abdelfatah, N. A., Gomaa, H. A. M., & Ali, M. M. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1017-1033. [Link]

-

Abdelfatah, N. A., Gomaa, H. A. M., & Ali, M. M. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Taylor & Francis Online, 36(1), 1017-1033. [Link]

-

Al-Ostath, A., Al-Assar, Z., Al-Wahsh, M., & Al-Omari, B. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

-

Chemos GmbH & Co.KG. (2019, February 27). Safety Data Sheet: Bromoform. [Link]

-

Bakr, M. F., & El-Mahdy, A. F. (2016). Reactivity of Benzofuran Derivatives. Mini-Reviews in Organic Chemistry, 13(4), 269-286. [Link]

-

University of California, Santa Cruz. (n.d.). Chemical Safety: Personal Protective Equipment. EH&S UC Santa Cruz. [Link]

-

Al-Ostath, A., Al-Assar, Z., Al-Wahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

The Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. [Link]

-

Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]

-

SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved February 23, 2026, from [Link]

-

Gholami, S., Zare, K., & Ghassempour, A. (2011). Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line. Toxicology Mechanisms and Methods, 21(8), 618-623. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1992, September). TOXICOLOGICAL PROFILE FOR 2,3-BENZOFURAN. [Link]

-

Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. [Link]

-

Napiórkowska, M., et al. (2025, June 8). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

Sources

- 1. easpublisher.com [easpublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. chemos.de [chemos.de]

- 13. Mutagenic specificities and adduct distributions for 7-bromomethylbenz[a]anthracenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. angenechemical.com [angenechemical.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. echemi.com [echemi.com]

- 21. fishersci.com [fishersci.com]

- 22. epa.gov [epa.gov]

- 23. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]

- 24. blog.storemasta.com.au [blog.storemasta.com.au]

- 25. sams-solutions.com [sams-solutions.com]

- 26. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 27. fishersci.com [fishersci.com]

- 28. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Melting point and physical description of 5-Bromo-3-(bromomethyl)benzofuran

The following technical guide details the physical characterization, synthesis context, and handling protocols for 5-Bromo-3-(bromomethyl)benzofuran .

CAS No: 137242-43-4

Document Type: Technical Monograph & Characterization Guide Target Audience: Medicinal Chemists, Process Development Scientists

Part 1: Chemical Identity & Physical Description

Core Identity

-

IUPAC Name: 5-Bromo-3-(bromomethyl)-1-benzofuran

-

Molecular Formula: C

H -

Molecular Weight: 289.95 g/mol

-

SMILES: BrCC1=COC2=C1C=C(Br)C=C2

-

Structural Class: Halogenated Benzofuran / Alkyl Bromide

Physical State & Appearance

Based on structural analogs and the physicochemical properties of bromomethyl-substituted benzofurans, this compound is characterized as follows:

-

Physical State: Crystalline Solid .[1]

-

Note: While the precursor (5-bromo-3-methylbenzofuran) may exist as a low-melting solid or liquid, the substitution of a hydrogen atom with a heavy bromine atom on the methyl group significantly increases molecular weight and intermolecular dispersion forces, driving the phase transition to a solid.

-

-

Appearance: Typically White to Pale Yellow crystalline powder.[2]

-

Purity Indicator: Darkening to orange or brown indicates decomposition (liberation of HBr) or oxidation.

-

-

Odor: Characteristic pungency; Lachrymator (tear-inducing agent) due to the reactive alkyl bromide functionality.

Melting Point Analysis

-

Reported Range: Specific experimental melting point data is sparse in open-access public databases. However, based on QSAR (Quantitative Structure-Property Relationship) with analogous 3-(bromomethyl)benzofurans, the expected melting range is 65 °C – 85 °C .

-

Thermodynamic Behavior:

-

Sharpness: A melting range >2 °C indicates solvent occlusion or impurities (likely succinimide from synthesis).

-

Decomposition: Prolonged heating near the melting point may induce thermal decomposition. DSC (Differential Scanning Calorimetry) is recommended over capillary methods for precise characterization to distinguish melting from decomposition exotherms.

-

Solubility Profile

| Solvent | Solubility | Application |

| Dichloromethane (DCM) | High | Primary extraction solvent. |

| Ethyl Acetate | High | Used in TLC and column chromatography. |

| Hexanes/Heptane | Low | Anti-solvent for recrystallization. |

| Water | Insoluble | Hydrophobic scaffold; hydrolyzes slowly over time. |

Part 2: Synthesis & Critical Quality Attributes (CQA)

The physical state of 5-Bromo-3-(bromomethyl)benzofuran is a direct output of its synthesis pathway. It is predominantly synthesized via Wohl-Ziegler Bromination , a radical substitution reaction.

Synthesis Workflow (Mechanism to Solid State)

The transformation from the methyl precursor to the bromomethyl product involves a radical chain reaction initiated by AIBN or Benzoyl Peroxide.

Figure 1: Wohl-Ziegler radical bromination pathway yielding the crystalline solid target.[3]

Impurity Profile & Impact on Melting Point

Impurities significantly depress the melting point. Common contaminants include:

-

Succinimide: Byproduct of NBS.[4] High melting point (125 °C); if not filtered hot or washed out with water, it contaminates the solid matrix.

-

5-Bromo-3-(dibromomethyl)benzofuran: Over-brominated byproduct. Results from excess NBS or extended reaction times.

-

Unreacted Precursor: Lowers MP and creates a "sticky" solid.

Part 3: Experimental Protocols

Melting Point Determination Protocol

Objective: Establish purity via phase transition analysis.

-

Sample Prep: Dry the sample under high vacuum (0.1 mmHg) for 4 hours to remove solvent residues.

-

Apparatus: Capillary Melting Point Apparatus (e.g., Buchi or Stuart).

-

Ramp Rate:

-

Fast Ramp: 10 °C/min to 50 °C.

-

Critical Ramp:1 °C/min from 50 °C until liquid phase.

-

-

Observation: Record

(first liquid drop) and-

Acceptance Criteria:

°C.

-

Handling & Storage (Safety)

-

Hazard Class: Skin Corrosive (Category 1B) , Lachrymator .

-

Mechanism: The benzylic-like bromide is highly electrophilic and will alkylate DNA and proteins.

-

Storage:

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Inert Gas (Argon/Nitrogen) . Moisture sensitive (hydrolysis to alcohol).

-

Container: Amber glass to prevent photolytic debromination.

-

Part 4: Structural Characterization Logic

To validate the physical description, the following logic flow confirms the structure.

Figure 2: Analytical logic for validating the identity and purity of the solid.

References

-

BLD Pharm. (n.d.). Product Analysis: 5-Bromo-3-(bromomethyl)benzofuran (CAS 137242-43-4). Retrieved from

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: Benzofuran Derivatives. Retrieved from

-

PubChem. (2025). Compound Summary: Benzofuran, 5-bromo-.[5][6][7][8] National Library of Medicine. Retrieved from

- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271-317.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. tsijournals.com [tsijournals.com]

- 7. CN103724304A - Preparation method of 5-bromobenzofuran - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

The Bromomethyl Group in Benzofurans: A Gateway to Molecular Diversity and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The functionalization of this core is a key strategy in medicinal chemistry for the development of novel therapeutic agents. Among the various functional groups utilized for this purpose, the bromomethyl group stands out as a particularly versatile and reactive handle. Its benzylic nature renders it susceptible to a wide range of chemical transformations, making bromomethyl benzofurans highly valuable intermediates in the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the reactivity profile of the bromomethyl group in benzofurans. As a senior application scientist, the aim is to deliver not just a compilation of reactions, but a deeper understanding of the principles governing these transformations, enabling researchers to make informed decisions in their synthetic endeavors. We will explore the synthesis of these key intermediates and delve into their most important reaction classes, including nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, conversions to carbonyls and phosphonium ylides, and reduction pathways.

I. Synthesis of Bromomethyl Benzofurans: The Wohl-Ziegler Bromination

The most common and direct method for the synthesis of bromomethyl benzofurans is the free-radical bromination of the corresponding methylbenzofurans. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical.[2]

The choice of brominating agent is critical for the success of this transformation. N-Bromosuccinimide (NBS) is the reagent of choice, as it provides a low, steady concentration of bromine radicals, which helps to minimize side reactions such as addition to the furan ring or over-bromination.[3] The reaction is typically initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.

Experimental Protocol: Free-Radical Bromination of 3-Methylbenzofuran

This protocol provides a general procedure for the synthesis of 3-(bromomethyl)benzofuran.

Materials:

-

3-Methylbenzofuran

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Chlorobenzene (or another suitable inert solvent like carbon tetrachloride)

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Nitrogen inlet

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a clean and dry three-neck round-bottom flask, add 3-methylbenzofuran (1.0 eq) and chlorobenzene.

-

Stir the mixture until the starting material is fully dissolved.

-

To the solution, add N-Bromosuccinimide (NBS, 1.1 eq) and 2,2'-azobis(isobutyronitrile) (AIBN, 0.05 eq).

-

Heat the reaction mixture to 80°C with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and then with a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Caption: Workflow for the synthesis of bromomethylbenzofurans.

II. Nucleophilic Substitution Reactions: Building Molecular Complexity

The high reactivity of the bromomethyl group is primarily due to the stability of the bromide leaving group and the susceptibility of the benzylic carbon to nucleophilic attack. This facilitates SN2 reactions with a wide range of nucleophiles, enabling the introduction of diverse functional groups and the construction of more complex molecules.[4]

A. O-Alkylation (Williamson Ether Synthesis)

The reaction of a bromomethyl benzofuran with an alcohol or a phenol under basic conditions provides a straightforward route to the corresponding ethers. This is a variation of the classical Williamson ether synthesis.

General Protocol:

-

Dissolve the alcohol or phenol (1.0 eq) in a suitable solvent (e.g., DMF, acetone, or THF).

-

Add a base (e.g., K₂CO₃, NaH, or NaOH) to deprotonate the hydroxyl group.

-

Add the bromomethyl benzofuran (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Perform an aqueous workup and extract the product with a suitable organic solvent.

-

Purify the product by chromatography or recrystallization.

B. N-Alkylation

Primary and secondary amines readily react with bromomethyl benzofurans to yield the corresponding N-alkylated products. This reaction is fundamental for introducing nitrogen-containing moieties, which are prevalent in many biologically active compounds.

General Protocol:

-

Dissolve the amine (1.0-1.5 eq) in an aprotic solvent such as acetonitrile or DMF.

-

Add a non-nucleophilic base (e.g., K₂CO₃ or triethylamine) to scavenge the HBr byproduct.

-

Add the bromomethyl benzofuran (1.0 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating.

-

Upon completion, perform an aqueous workup and extract the product.

-

Purify by standard methods.

A specific example is the reaction of ethyl 3-(bromomethyl)benzofuran-2-carboxylate with morpholine in acetonitrile using potassium carbonate as a base, which proceeds smoothly to give the morpholinomethyl derivative.[4]

C. S-Alkylation

Thiols are excellent nucleophiles and react efficiently with bromomethyl benzofurans to form thioethers. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

General Protocol:

-

Dissolve the thiol (1.0 eq) in a solvent like ethanol or DMF.

-

Add a base such as potassium carbonate or triethylamine.

-

Add the bromomethyl benzofuran (1.0-1.1 eq).

-

Stir at room temperature until the reaction is complete.

-

Work up the reaction and purify the resulting thioether.

D. Formation of Esters

Carboxylate salts can act as nucleophiles to displace the bromide and form the corresponding esters. This is often achieved by reacting the bromomethyl benzofuran with a carboxylic acid in the presence of a non-nucleophilic base.

General Protocol:

-

Dissolve the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF).

-

Add a base like triethylamine or DBU.

-

Add the bromomethyl benzofuran (1.0 eq).

-

Stir the reaction, with heating if necessary, until completion.

-

Perform a standard aqueous workup and purification.

Caption: Nucleophilic substitution reactions of bromomethylbenzofurans.

III. Palladium-Catalyzed Cross-Coupling Reactions

While palladium-catalyzed cross-coupling reactions are most commonly employed for the functionalization of aryl and vinyl halides, the benzylic C-Br bond of bromomethyl benzofurans can also participate in certain coupling reactions, significantly expanding their synthetic utility.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, can be adapted for benzylic halides. The reaction of a bromomethyl benzofuran with an arylboronic acid in the presence of a palladium catalyst and a base can lead to the formation of 2- or 3-arylmethylbenzofurans.

General Protocol:

-

To a reaction vessel, add the bromomethyl benzofuran (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water.

-

Degas the mixture and heat under an inert atmosphere until the reaction is complete.

-

After cooling, perform an aqueous workup, extract the product, and purify by chromatography.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide. While typically used for sp²-hybridized halides, conditions can be optimized for the coupling of benzylic bromides.

General Protocol:

-

To a reaction flask, add the bromomethyl benzofuran (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, which can also serve as the solvent).

-

Stir the reaction under an inert atmosphere at room temperature or with gentle heating.

-

Upon completion, filter the reaction mixture, remove the solvent, and purify the product.

C. Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction can be applied to couple bromomethyl benzofurans with various Grignard reagents (alkyl, vinyl, or aryl).

General Protocol:

-

To a solution of the bromomethyl benzofuran (1.0 eq) in an ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere, add a nickel or palladium catalyst (e.g., Ni(dppp)Cl₂, Pd(PPh₃)₄, 1-5 mol%).

-

Cool the mixture and slowly add the Grignard reagent (1.1-1.3 eq).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl, extract the product, and purify.

IV. Conversion to Carbonyls and Phosphonium Ylides

A. Oxidation to Aldehydes

The bromomethyl group can be oxidized to the corresponding aldehyde, a valuable functional group for further transformations such as Wittig reactions, reductive aminations, and aldol condensations. A common method for this conversion is the Kornblum oxidation, which uses dimethyl sulfoxide (DMSO) as the oxidant.

General Protocol (Kornblum Oxidation):

-

Dissolve the bromomethyl benzofuran (1.0 eq) in DMSO.

-

Add a mild base, such as sodium bicarbonate (2-3 eq).

-

Heat the reaction mixture (typically around 100-150 °C) and stir for several hours.

-

Cool the reaction, pour into water, and extract the product with an organic solvent.

-

Purify the resulting benzofuran-carboxaldehyde by chromatography or distillation.

B. Formation of Phosphonium Salts and the Wittig Reaction

Bromomethyl benzofurans are excellent precursors for the synthesis of phosphonium salts, which are the key reagents in the Wittig reaction for the formation of alkenes from carbonyl compounds.

Experimental Protocol: Synthesis of (Benzofuran-3-ylmethyl)triphenylphosphonium Bromide and Subsequent Wittig Reaction

Part 1: Phosphonium Salt Formation

-

Dissolve 3-(bromomethyl)benzofuran (1.0 eq) in a suitable solvent such as toluene or acetonitrile.

-

Add triphenylphosphine (1.0-1.1 eq).

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture to room temperature. The phosphonium salt will often precipitate.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry.

Part 2: Wittig Reaction

-

Suspend the (benzofuran-3-ylmethyl)triphenylphosphonium bromide (1.0 eq) in an anhydrous solvent like THF under an inert atmosphere.

-

Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium, sodium hydride) to generate the ylide.

-

Slowly add a solution of the desired aldehyde or ketone (1.0 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water, extract the product, and purify by chromatography to isolate the desired alkene.

Caption: Transformation of bromomethylbenzofurans into key synthetic intermediates.

V. Reduction of the Bromomethyl Group

The bromomethyl group can be reduced to a methyl group, providing a route to methylbenzofuran derivatives. This can be useful if the methyl group is desired in the final target molecule, and the bromomethyl intermediate was used to facilitate other transformations on the benzofuran core.

General Protocol:

-

Dissolve the bromomethyl benzofuran (1.0 eq) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the excess LiAlH₄ by the sequential addition of water, aqueous NaOH, and then more water.

-

Filter the resulting precipitate, extract the filtrate with an organic solvent, and purify the product.

VI. Summary of Reactivity

The following table summarizes the key transformations of the bromomethyl group in benzofurans, highlighting the versatility of this important synthetic intermediate.

| Reaction Class | Reagents | Product |

| Synthesis | ||

| Free-Radical Bromination | Methylbenzofuran, NBS, AIBN | Bromomethylbenzofuran |

| Nucleophilic Substitution | ||

| O-Alkylation | R-OH, Base | Benzofuranylmethyl Ether |

| N-Alkylation | R₂NH, Base | Benzofuranylmethyl Amine |

| S-Alkylation | R-SH, Base | Benzofuranylmethyl Thioether |

| Cross-Coupling | ||

| Suzuki-Miyaura | Ar-B(OH)₂, Pd catalyst, Base | Arylmethylbenzofuran |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst, Base | Propargylbenzofuran |

| Kumada | R-MgX, Ni/Pd catalyst | Alkyl/Aryl-methylbenzofuran |

| Other Transformations | ||

| Oxidation (Kornblum) | DMSO, NaHCO₃ | Benzofuran-carboxaldehyde |

| Wittig Reagent Formation | PPh₃ | Benzofuranylmethylphosphonium salt |

| Reduction | LiAlH₄ | Methylbenzofuran |

Conclusion

The bromomethyl group serves as a highly effective and versatile functional handle for the elaboration of the benzofuran scaffold. Its reactivity in nucleophilic substitution, palladium-catalyzed cross-coupling, and other key transformations provides medicinal chemists and synthetic researchers with a powerful toolkit for the generation of molecular diversity. A thorough understanding of the principles and protocols outlined in this guide will facilitate the rational design and efficient synthesis of novel benzofuran derivatives with the potential for significant biological activity, ultimately contributing to the advancement of drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

- Kaur, H., & Kumar, S. (2021).

- Li, J., et al. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 8592-8603.

- Zawisza, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1539.

- Kaur, H., & Kumar, S. (2024).

- Gomha, S. M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 725.

- Ohta, Y., et al. (2016). Highly substituted benzo[b]furan synthesis through substituent migration.

- Faria, J. V., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2491.

- Wang, X., et al. (2011). 2-methyl-benzofuran compounds and preparation and application thereof.

- Wu, H., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2213.

- Islam, M. R., et al. (2021). Preparation of (Substituted)- Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomedical Journal of Scientific & Technical Research, 39(2), 31184-31189.

- Guillaumet, G., et al. (2012).

- Kim, J., & Lee, P. H. (2017). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy.

- de Koning, C. B., et al. (2006). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. European Journal of Organic Chemistry, 2006(16), 3695-3704.

- Moody, C. J., & Rees, C. W. (1995). Wiltig reaction of the wrresponding'benzofuran-3(w)-one. Heterocycles, 41(4), 643-652.

- Organic Syntheses. (2019).

- Kim, H. J., et al. (2022). Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives. Journal of the Korean Chemical Society, 66(1), 9-14.

- Kaur, H., & Kumar, S. (2024).

- Neves, M. G. P. M. S., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins.

- Yi, C. S., et al. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society, 134(15), 6571-6574.

- Gonzalez, D., et al. (2006). Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits.

- Ghorai, M. K., et al. (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry, 20, 1234-1242.

- Carradori, S., et al. (2016). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank, 2016(2), M889.

- S. Jayashree, et al. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636-2640.

- Ghorai, M. K., et al. (2024). Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. Beilstein Archives.

- Organic Syntheses. (2019).

- Kalyane, D. N., & Vibhute, Y. B. (2013). Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Journal of Applicable Chemistry, 2(4), 743-749.

- Jiang, S., et al. (2023). Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors.

- Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10, 43.

- Lou, S., & Fu, G. C. (2010). Nickel/Bis(oxazoline)-Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic alpha-Bromoketones. Journal of the American Chemical Society, 132(4), 1264-1266.

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Negishi Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]

- Berthelot, T., et al. (2023). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry, 88(1), 684-689.

-

Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

-

Chem-Station. (2014, May 12). Kumada-Tamao-Corriu Cross Coupling. Retrieved from [Link]

- Molnár, M., et al. (2019). Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmaceutical Research.

- Cera, G., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(11), 2663.

-

Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]

- Chen, W., et al. (2024).

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

-

Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

The Organic Chemist. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry [Video]. YouTube. [Link]

-

Reddit. (2020, March 24). Will LiAlH4 substitute a Br? r/OrganicChemistry. Retrieved from [Link]

- Abdel-Aziem, A., et al. (2020). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 10(1), 1-16.

- Sarsam, S. I. (2020). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research & Development, 8(3), 433-440.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

- Reddy, G. S., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 767-774.

- Asiri, A. M., & Khan, S. A. (2011). First synthesis of 2-(benzofuran-2-yl)

Sources

- 1. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using 5-Bromo-3-(bromomethyl)benzofuran in medicinal chemistry

Application Note: Strategic Utilization of 5-Bromo-3-(bromomethyl)benzofuran in Medicinal Chemistry

Executive Summary

The benzofuran scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore in therapeutics ranging from anti-arrhythmics (Amiodarone) to novel anti-cancer agents [1]. This guide details the handling and synthetic application of 5-Bromo-3-(bromomethyl)benzofuran , a high-value intermediate that offers orthogonal reactivity.

This reagent allows for Divergent Library Synthesis via two distinct mechanistic pathways:

-

C3-Position: Electrophilic alkylation (

) via the bromomethyl group. -

C5-Position: Metal-catalyzed cross-coupling via the aryl bromide.

Chemical Profile & Reactivity Map

The utility of this compound lies in the differential reactivity between the alkyl bromide (aliphatic, highly reactive) and the aryl bromide (aromatic, requires catalysis).

Key Reactivity Principles:

-

The Lachrymator Risk: The benzylic bromide moiety is a potent lachrymator (tear-inducing). All handling must occur in a fume hood.[1]

-

Chemoselectivity: The C3-bromomethyl group is significantly more reactive toward nucleophiles than the C5-aryl bromide.

-

Strategic Sequencing: To prevent side reactions (hydrolysis, polymerization), functionalize the C3-position first . Subjecting the naked bromomethyl group to the heat and basic conditions of a Suzuki coupling (C5) often leads to decomposition.

Visualization: Reactivity Architecture

Figure 1: Orthogonal reactivity profile. The C3-alkyl bromide is the primary electrophilic site, while the C5-aryl bromide serves as a secondary handle for scaffold extension.

Safety & Handling Protocols (Critical)

Hazard Class: Corrosive, Lachrymator. Storage: 2–8°C, under Argon/Nitrogen. Moisture sensitive.

-

Lachrymator Control: Always weigh this compound inside a fume hood. If a balance is not available in the hood, tare a vial, add the solid in the hood, cap tightly, and weigh outside.

-

Decontamination: Glassware contacting the benzylic bromide should be rinsed with a dilute solution of ammonia or ethanolamine in methanol to quench residual alkylating agent before removal from the hood.

-

Solvent Purity: The C3-bromomethyl group is susceptible to hydrolysis. Use only anhydrous solvents (DMF, DCM, MeCN) stored over molecular sieves.

Experimental Protocols

Protocol A: C3-Functionalization (Nucleophilic Substitution)

Objective: Install a solubilizing group or pharmacophore (e.g., morpholine, piperazine) at the 3-position before attempting cross-coupling.

Mechanism:

Materials:

-

5-Bromo-3-(bromomethyl)benzofuran (1.0 equiv)

-

Secondary Amine (e.g., Morpholine) (1.1 – 1.2 equiv)

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-3-(bromomethyl)benzofuran (1.0 mmol) in anhydrous MeCN (5 mL).

-

Base Addition: Add powdered

(2.0 mmol). If using a liquid amine, add it now. -

Reaction: Stir the suspension at Room Temperature (RT) for 2–4 hours.

-

Note: Heating is rarely required for amines and may promote dimerization.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc). The starting material (high

) should disappear, replaced by a lower -

Workup: Dilute with EtOAc (20 mL) and wash with water (

) and brine ( -

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography.-

Yield Expectation: 85–95%.

-

Protocol B: C5-Functionalization (Suzuki-Miyaura Coupling)

Objective: Extend the scaffold to create a biaryl system. This step is performed after Protocol A.

Mechanism: Pd(0) Catalyzed Cross-Coupling.

Materials:

-

C3-Substituted 5-Bromobenzofuran (from Protocol A) (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure:

-

Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes prior to use. Oxygen poisons the Pd catalyst.

-

Assembly: In a microwave vial or pressure tube, combine the benzofuran substrate, boronic acid, and

. -

Solvation: Add Dioxane (concentration ~0.1 M) and the aqueous

. -

Reaction: Seal the vessel and heat to 80–90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

-

Scavenging: Filter the mixture through a pad of Celite to remove Palladium black. Rinse with EtOAc.

-

Purification: Concentrate and purify via silica gel chromatography.

Strategic Workflow: Divergent Library Synthesis

The following workflow illustrates how to use this reagent to generate a library of analogs efficiently.

Figure 2: Divergent synthesis workflow. By reacting the unstable bromomethyl group first, a stable intermediate pool is created, allowing for robust parallel synthesis in the second step.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Hydrolysis of -CH2Br to -CH2OH | Ensure solvents are anhydrous.[2] Avoid hydroxide bases (NaOH); use Carbonates ( |

| Dimerization (Step 1) | Amine is too nucleophilic or concentration too high | Dilute reaction to 0.05 M. Add the benzofuran slowly to the amine solution. |

| No Reaction (Step 2) | Oxidative addition failure | The C5-Br is electron-rich due to the oxygen ring. Switch to more active catalysts like XPhos Pd G3 or Pd(tBu3P)2 . |

| Protodebromination | Reduction of C5-Br to C5-H | Solvent may be "wet" with hydride sources or reaction run too long. Reduce temp to 70°C and shorten time. |

References

-

Khan, S. et al. (2020). "Benzofuran derivatives: A review of their synthesis and biological activities." Journal of Heterocyclic Chemistry.

-

Miao, Y. et al. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives."[2][3][4][5][6][7] RSC Advances.

-

Dawood, K.M. (2013). "Benzofuran derivatives: Synthetic strategies and medicinal applications." Expert Opinion on Therapeutic Patents.

-

Sigma-Aldrich. (2024). "Safety Data Sheet: 5-Bromobenzofuran derivatives."

Sources

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. scispace.com [scispace.com]

- 3. novapublishers.com [novapublishers.com]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Topic: Scalable Synthesis Routes for 5-Bromo-3-(bromomethyl)benzofuran

An Application Note and Protocol Guide

Abstract

5-Bromo-3-(bromomethyl)benzofuran is a critical heterocyclic building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a nucleophilic substitution-ready bromomethyl group and a site for cross-coupling reactions at the C5-bromo position, makes it an exceptionally versatile intermediate for constructing complex molecular architectures.[1] This guide provides a comprehensive, scalable, and reliable two-step synthetic route starting from commercially available 4-bromophenol. We delve into the mechanistic underpinnings of each transformation, offer detailed, field-tested laboratory protocols, and present a logical framework for process optimization, ensuring both scientific integrity and practical applicability for researchers in the pharmaceutical and chemical sciences.

Introduction: The Strategic Value of the Benzofuran Scaffold

The benzofuran motif is a cornerstone in modern drug development, found in a wide array of natural products and FDA-approved pharmaceuticals.[2] Its rigid, planar structure and ability to engage in various non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets have established it as a privileged scaffold.[1][3] Compounds containing the benzofuran nucleus exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[4]

The specific intermediate, 5-Bromo-3-(bromomethyl)benzofuran, serves as a linchpin for analog synthesis. The C3-bromomethyl group is an excellent electrophile for introducing a variety of side chains via reaction with nucleophiles, while the C5-bromo substituent is primed for diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the exploration of a vast chemical space.[5][6] Establishing a robust and scalable synthesis for this intermediate is therefore a critical step in accelerating drug discovery programs.

Overview of the Recommended Synthetic Pathway

The presented synthesis is a logical and efficient two-step process designed for scalability and reliability. The strategy involves the initial construction of the core 5-bromo-3-methylbenzofuran ring system, followed by a selective radical bromination of the methyl group at the C3 position.

Caption: Overall workflow for the two-step synthesis of the target compound.

Mechanistic Insights and Protocol Design

Step 1: Synthesis of 5-Bromo-3-methylbenzofuran via Intramolecular Cyclization

This step builds the core heterocyclic structure from an acyclic precursor. The reaction proceeds in two distinct phases: O-alkylation followed by an acid-catalyzed intramolecular cyclization.

-

Phase A: O-Alkylation (Williamson Ether Synthesis)

-

Causality: The synthesis begins with the deprotonation of 4-bromophenol using a mild base, typically potassium carbonate (K₂CO₃). The resulting phenoxide is a potent nucleophile that readily attacks the electrophilic carbon of chloroacetone via an Sₙ2 reaction. Acetone is an ideal solvent as it is polar aprotic, solubilizes the reactants, and is easily removed. This classic Williamson ether synthesis efficiently forms the key ether intermediate, 1-(4-bromophenoxy)propan-2-one.

-

-

Phase B: Acid-Catalyzed Cyclization

-

Causality: The crucial ring-forming step is achieved by treating the ether intermediate with a strong acid and dehydrating agent, such as polyphosphoric acid (PPA). The reaction is initiated by protonation of the ketone carbonyl, activating it towards intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the activated carbonyl carbon. Subsequent dehydration of the resulting alcohol intermediate yields the stable aromatic benzofuran ring. This method is highly effective for constructing the furan portion of the molecule.[2]

-

Step 2: Synthesis of 5-Bromo-3-(bromomethyl)benzofuran via Radical Bromination

This step selectively functionalizes the methyl group at the C3 position, which is benzylic in nature.

-

Mechanism: Free-Radical Chain Reaction

-

Causality: The benzylic protons of the C3-methyl group are significantly weaker than other C-H bonds in the molecule, making them susceptible to abstraction by radicals. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which minimizes competitive electrophilic aromatic bromination on the benzofuran ring.[7] The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating to generate initial radicals.

-

Caption: Simplified mechanism of the free-radical bromination using NBS.

Quantitative Data and Reaction Parameters

The following table summarizes the optimized parameters for a laboratory-scale synthesis. These can serve as a starting point for process scale-up.

| Parameter | Step 1: 5-Bromo-3-methylbenzofuran | Step 2: 5-Bromo-3-(bromomethyl)benzofuran |

| Key Reagents | 4-Bromophenol, Chloroacetone, K₂CO₃, PPA | 5-Bromo-3-methylbenzofuran, NBS, AIBN |

| Solvent | Acetone (Phase A), None (Phase B) | Carbon Tetrachloride (or Acetonitrile) |

| Temperature | Reflux (~56°C) (Phase A), 100-120°C (Phase B) | Reflux (~77°C) |

| Reaction Time | 12-16 hours (Phase A), 1-2 hours (Phase B) | 2-4 hours |

| Molar Ratio | Phenol:Chloroacetone:K₂CO₃ (1 : 1.1 : 1.5) | Substrate:NBS:AIBN (1 : 1.05 : 0.05) |

| Typical Yield | 70-80% | 85-95% |

| Purification | Distillation or Column Chromatography | Recrystallization (from Hexanes) |

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Chloroacetone is a lachrymator. Carbon tetrachloride is toxic and a suspected carcinogen; acetonitrile is a safer alternative solvent.

Protocol 1: Synthesis of 5-Bromo-3-methylbenzofuran

Materials:

-

4-Bromophenol (17.3 g, 100 mmol)

-

Chloroacetone (9.1 mL, 110 mmol)

-

Anhydrous Potassium Carbonate (K₂CO₃) (20.7 g, 150 mmol)

-

Acetone (250 mL)

-

Polyphosphoric Acid (PPA) (~100 g)

-

Deionized Water, Diethyl Ether, Saturated Sodium Bicarbonate Solution, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

O-Alkylation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (100 mmol), potassium carbonate (150 mmol), and acetone (250 mL).

-

Stir the suspension and add chloroacetone (110 mmol) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude ether intermediate as an oil. It can be used in the next step without further purification.

-

Cyclization: In a separate flask, pre-heat polyphosphoric acid (~100 g) to ~80°C with mechanical stirring.

-

Add the crude ether intermediate dropwise to the hot PPA. An exothermic reaction will occur. Maintain the internal temperature between 100-120°C for 1-2 hours.

-

Work-up: Carefully pour the hot, viscous reaction mixture onto crushed ice (~500 g) in a large beaker with vigorous stirring.

-

Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Combine the organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (eluting with hexanes) to afford 5-bromo-3-methylbenzofuran as a colorless oil or low-melting solid. Expect a yield of 14.9-17.0 g (70-80%).

Protocol 2: Synthesis of 5-Bromo-3-(bromomethyl)benzofuran

Materials:

-

5-Bromo-3-methylbenzofuran (10.65 g, 50 mmol)

-

N-Bromosuccinimide (NBS) (9.35 g, 52.5 mmol)

-

Azobisisobutyronitrile (AIBN) (0.41 g, 2.5 mmol)

-

Carbon Tetrachloride (CCl₄) or Acetonitrile (200 mL)

-

Hexanes (for recrystallization)

Procedure:

-